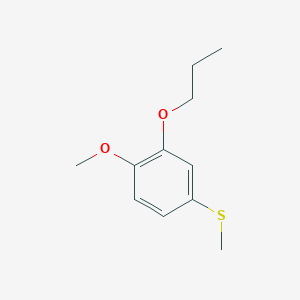

4-Methoxy-3-n-propoxyphenyl methyl sulfide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-methylsulfanyl-2-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2S/c1-4-7-13-11-8-9(14-3)5-6-10(11)12-2/h5-6,8H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKDDXIMSDKZTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)SC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure, including connectivity and spatial relationships, can be constructed.

The ¹H NMR spectrum provides information on the different chemical environments of protons in the molecule. The spectrum for 4-Methoxy-3-n-propoxyphenyl methyl sulfide (B99878) is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group, the n-propoxy group, and the methyl sulfide group.

The aromatic region would display a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the substituents: the methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups are electron-donating, causing an upfield shift (to lower ppm), while the methyl sulfide (-SCH₃) group has a more complex effect but is generally less electron-donating than the alkoxy groups.

Expected ¹H NMR Data and Assignments:

Aromatic Protons: Three signals are expected in the aromatic region (typically δ 6.5-7.5 ppm). The proton at C2 (adjacent to two electron-donating groups) would be the most shielded. The proton at C6 would be influenced by the para-methoxy group and the ortho-methyl sulfide group. The proton at C5 would be influenced by the ortho-propoxy and meta-methyl sulfide groups. The coupling constants (J-values) between adjacent protons (ortho-coupling) are typically in the range of 7-9 Hz, while meta-coupling is smaller (2-3 Hz).

n-Propoxy Group Protons: This group will show three distinct signals: a triplet for the terminal methyl (-CH₃) group, a sextet (or multiplet) for the central methylene (B1212753) (-CH₂-) group, and a triplet for the methylene group attached to the oxygen atom (-OCH₂-).

Methoxy Group Protons: A sharp singlet corresponding to the three equivalent protons of the -OCH₃ group is expected, typically appearing around δ 3.8 ppm. rsc.orgnih.gov

Methyl Sulfide Group Protons: A singlet for the three protons of the -SCH₃ group would appear further upfield compared to the methoxy group, reflecting the lower electronegativity of sulfur compared to oxygen.

The interactive table below summarizes the predicted chemical shifts and multiplicities for the proton signals.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic H (H-2, H-5, H-6) | 6.70 - 7.10 | m (multiplet) | J_ortho ≈ 8.0, J_meta ≈ 2.0 | 3H |

| -OCH₂- (propoxy) | ~4.00 | t (triplet) | ~6.5 | 2H |

| -OCH₃ (methoxy) | ~3.85 | s (singlet) | N/A | 3H |

| -SCH₃ (methyl sulfide) | ~2.45 | s (singlet) | N/A | 3H |

| -CH₂- (propoxy) | ~1.85 | sext (sextet) | ~7.0 | 2H |

| -CH₃ (propoxy) | ~1.05 | t (triplet) | ~7.4 | 3H |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For 4-Methoxy-3-n-propoxyphenyl methyl sulfide, eleven distinct signals are expected, corresponding to the nine unique carbon atoms of the substituted phenyl ring and the aliphatic groups, plus the two carbons in the propoxy chain.

The chemical shifts of the aromatic carbons are determined by the substituent effects. Carbons directly attached to electronegative oxygen atoms (C3, C4) will be significantly deshielded (shifted downfield). The carbon attached to the sulfur atom (C1) will also be downfield, but less so than the oxygen-substituted carbons. The chemical shift of the methoxy carbon is highly indicative of its substitution pattern; for ortho-substituted methoxy groups, the resonance typically appears around δ 56 ± 1 ppm. researchgate.net

Predicted ¹³C NMR Data and Assignments:

The table below provides an estimation of the ¹³C chemical shifts.

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C4 (Ar-OCH₃) | ~150.0 |

| C3 (Ar-OPr) | ~148.5 |

| C1 (Ar-SCH₃) | ~130.0 |

| C6 (Ar-H) | ~125.0 |

| C2 (Ar-H) | ~115.0 |

| C5 (Ar-H) | ~114.0 |

| -OCH₂- (propoxy) | ~70.0 |

| -OCH₃ (methoxy) | ~56.0 |

| -CH₂- (propoxy) | ~22.5 |

| -SCH₃ (methyl sulfide) | ~15.5 |

| -CH₃ (propoxy) | ~10.5 |

To unambiguously assign all proton and carbon signals and confirm the proposed structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between the adjacent aromatic protons and within the n-propoxy chain (-OCH₂- with -CH₂- and -CH₂- with -CH₃), confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal (e.g., -OCH₃, -SCH₃) to its corresponding carbon signal.

Protons of the -OCH₃ group to the C4 aromatic carbon.

Protons of the -SCH₃ group to the C1 aromatic carbon.

Protons of the -OCH₂- group (propoxy) to the C3 aromatic carbon.

Aromatic proton H-2 to carbons C1, C3, C4, and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. A NOESY spectrum would be expected to show correlations between the methoxy protons (-OCH₃) and the aromatic proton at C5, as well as between the n-propoxy -OCH₂- protons and the aromatic proton at C2, confirming the substituent positions.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

The FT-IR spectrum is used to identify characteristic functional groups. For this compound, the spectrum would be dominated by absorptions from the aromatic ring and the ether and sulfide linkages.

Expected Characteristic FT-IR Absorption Bands:

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3050 - 3000 | C-H Stretch | Aromatic Ring |

| 2960 - 2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂-) |

| 1600, 1500 | C=C Stretch | Aromatic Ring |

| 1275 - 1200 | Aryl-O Stretch (asymmetric) | Aryl-alkyl ether |

| 1050 - 1020 | Aryl-O Stretch (symmetric) | Aryl-alkyl ether |

| ~700 | C-S Stretch | Sulfide |

| 850 - 800 | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Ring |

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. The C-S bond of the methyl sulfide group, which can be weak in the IR spectrum, often produces a more intense and easily identifiable signal in the Raman spectrum, typically in the 650-750 cm⁻¹ range. The symmetric "breathing" vibration of the benzene ring, usually around 1000 cm⁻¹, is also typically strong in the Raman spectrum. This technique would serve to confirm the presence of the sulfide linkage and the aromatic core of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. By measuring the mass to within a few parts per million (ppm), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C₁₁H₁₆O₂S. The theoretical exact mass can be calculated using the most abundant isotopes of carbon (¹²C), hydrogen (¹H), oxygen (¹⁶O), and sulfur (³²S). An experimental HRMS measurement that matches this theoretical value to within a very small margin of error (typically < 5 ppm) provides strong evidence for the proposed molecular formula.

| Parameter | Description | Value |

|---|---|---|

| Molecular Formula | The elemental composition of the compound. | C₁₁H₁₆O₂S |

| Theoretical Monoisotopic Mass | The calculated exact mass of the molecule using the principal isotopes. | 212.0871 g/mol |

| Expected Ion | The molecule with a proton added, as commonly observed in ESI or CI techniques. | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | The theoretical mass-to-charge ratio for the protonated molecule. | 213.0949 |

Disclaimer: The table presents theoretical data for this compound. Experimental values would be obtained from actual HRMS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is highly effective for assessing the purity of a sample and for separating and identifying isomers. nih.govnih.gov In the analysis of this compound, a sample is vaporized and passed through a GC column, where compounds are separated based on their boiling points and interactions with the column's stationary phase. hpst.cz As each component exits the column, it enters the mass spectrometer, which generates a mass spectrum that can be used for identification.

This technique can effectively separate the target compound from any starting materials, byproducts, or potential positional isomers (e.g., 3-Methoxy-4-n-propoxyphenyl methyl sulfide). The resulting mass spectrum for this compound would show a molecular ion peak and a characteristic fragmentation pattern resulting from the cleavage of the ether and thioether bonds.

| Parameter | Description | Illustrative Value/Condition |

|---|---|---|

| GC Column | The stationary phase used for separation. A non-polar column is typical for such analyses. nih.gov | Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) hpst.cz |

| Oven Program | The temperature gradient used to elute compounds from the column. | Start at 100°C, ramp to 280°C at 15°C/min |

| Retention Time (tR) | The time taken for the compound to pass through the GC column. | ~12.5 min |

| Purity Assessment | Determined by the relative area of the primary peak in the chromatogram. | >99% |

| Key Mass Fragments (m/z) | Characteristic fragments observed in the mass spectrum used for structural confirmation. | 212 (M⁺), 197 ([M-CH₃]⁺), 169 ([M-C₃H₇]⁺), 154 |

Disclaimer: The data in this table are illustrative and represent typical values for a GC-MS analysis of a compound with a similar structure. The key mass fragments are predicted based on common fragmentation pathways.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov When a single crystal of a compound is irradiated with X-rays, the electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the precise spatial arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and torsional angles. mdpi.com

For this compound, obtaining a suitable single crystal would allow for the unambiguous confirmation of its connectivity and the conformation of the flexible n-propoxy and methyl sulfide groups in the solid state. The resulting data is a cornerstone for understanding intermolecular interactions that dictate the crystal packing. nih.govresearchgate.net

| Crystallographic Parameter | Description | Representative Data from a Related Structure (C₁₄H₁₅NO₃S) nih.gov |

|---|---|---|

| Crystal System | One of the seven crystal systems describing the lattice symmetry. | Monoclinic |

| Space Group | Describes the symmetry of the unit cell. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | a = 11.458 Å, b = 7.789 Å, c = 15.986 Å |

| α, β, γ (°) | The angles of the unit cell. | α = 90°, β = 101.54°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 1396.1 ų |

| Z | The number of molecules in the unit cell. | 4 |

Disclaimer: Specific crystallographic data for this compound is not available. The data presented is from the crystal structure of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide (C₁₄H₁₅NO₃S) to illustrate the type of information obtained from an X-ray crystallography experiment. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. The substituted benzene ring in this compound acts as a chromophore.

The resulting spectrum is a plot of absorbance versus wavelength, and the wavelength of maximum absorbance (λmax) is characteristic of the compound's electronic structure. The presence of the methoxy, propoxy, and methyl sulfide substituents on the aromatic ring influences the energy of the electronic transitions and thus the λmax values. For instance, a related compound, 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one, shows a maximum absorption at a wavelength of 342 nm. researchgate.net

| Parameter | Description | Expected Value |

|---|---|---|

| Solvent | The solvent in which the sample is dissolved for analysis. | Ethanol or Methanol |

| λmax 1 | Wavelength of maximum absorbance for the π → π* transition. | ~250 - 260 nm |

| λmax 2 | Wavelength of maximum absorbance for a lower energy transition. | ~280 - 295 nm |

Disclaimer: The data in this table are predicted values based on the known UV-Vis absorption characteristics of substituted aromatic ethers and sulfides. Actual experimental values may vary.

Theoretical and Computational Chemistry Studies of 4 Methoxy 3 N Propoxyphenyl Methyl Sulfide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, allowing for the investigation of molecular properties from first principles.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

DFT is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is a popular and versatile method used to determine optimized molecular geometry, bond lengths, and bond angles. For a molecule like 4-Methoxy-3-n-propoxyphenyl methyl sulfide (B99878), DFT would be the initial step in a computational investigation.

Conformational Analysis and Energy Minimization

A conformational analysis would be required to identify the most stable three-dimensional arrangement of the atoms in 4-Methoxy-3-n-propoxyphenyl methyl sulfide. This process involves calculating the energy of different spatial orientations (conformers) to find the global energy minimum. Such a study would reveal the preferred orientation of the methoxy (B1213986), n-propoxy, and methyl sulfide groups relative to the phenyl ring.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is used to explain and predict the outcome of chemical reactions. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more likely to be reactive.

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer

NBO analysis provides a detailed picture of the electron density distribution in a molecule. It examines interactions between filled and vacant orbitals, quantifying the extent of electron delocalization and intramolecular charge transfer. For this compound, NBO analysis would elucidate the electronic interactions between the phenyl ring and its substituents.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in predicting where a molecule is susceptible to electrophilic or nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) denote electron-poor areas.

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

Due to the lack of specific studies on this compound, no data tables for the aforementioned computational analyses can be generated. The scientific community awaits future research to shed light on the theoretical and computational aspects of this compound.

Thermodynamic Parameter Computations

Thermodynamic parameter computations, often performed using Density Functional Theory (DFT), are fundamental in characterizing the stability and reactivity of a molecule. These calculations can determine key properties such as enthalpy of formation, entropy, and Gibbs free energy. A crucial aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability.

For instance, in a study of vanillyl–imidazolidinyl–sulfamethoxazole derivatives, which share a similar vanillyl core, the HOMO-LUMO energy gap was calculated to understand their electronic properties and reactivity. rsc.org One of the compounds, designated as 4g, exhibited the smallest energy gap of 3.15 eV, suggesting higher reactivity. rsc.org Such computations for this compound would provide valuable insights into its electronic characteristics.

Table 1: Illustrative Thermodynamic Parameters from a Related Compound Study

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Compound 4g (vanillyl derivative) | - | - | 3.15 |

Data sourced from a study on vanillyl–imidazolidinyl–sulfamethoxazole derivatives to illustrate the type of parameters that would be computed. rsc.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or enzyme. The simulation predicts the binding affinity, which is often represented as a docking score or binding energy.

Studies on derivatives of vanillin (B372448) and other related structures have demonstrated the utility of molecular docking in identifying potential therapeutic agents. For example, in a study on vanillin-derived 1,2,3-triazoles, molecular docking was used to investigate their potential as antibacterial agents by targeting the thymidylate kinase (TMPK) of Staphylococcus aureus. nih.gov The compounds showed good binding energy values, ranging from -7.3 to -9.8 kcal/mol, indicating stable interactions within the active site of the target protein. nih.gov Similarly, vanillyl–imidazolidinyl–sulfamethoxazole derivatives were docked against penicillin-binding protein 2a of methicillin-resistant S. aureus (MRSA) and C14α-demethylase of Candida albicans, with one compound showing a binding energy of -10.36 kcal/mol against the MRSA target. rsc.org

For this compound, molecular docking simulations could be employed to screen its binding affinity against a wide range of biological targets, thereby identifying potential pharmacological activities. The interactions would likely involve hydrogen bonds with the methoxy group and hydrophobic interactions with the n-propoxy and methyl sulfide groups.

Table 2: Example of Molecular Docking Results from Studies on Related Vanillin Derivatives

| Compound Series | Target Protein | Range of Binding Energies (kcal/mol) |

| Vanillin-derived 1,2,3-triazoles | Thymidylate Kinase (S. aureus) | -7.3 to -9.8 nih.gov |

| Vanillyl–imidazolidinyl–sulfamethoxazoles | Penicillin-binding protein 2a (MRSA) | Up to -10.36 rsc.org |

| Vanillyl–imidazolidinyl–sulfamethoxazoles | C14α-demethylase (C. albicans) | Up to -8.62 rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. ijpcbs.com QSAR models are valuable tools in drug discovery for predicting the activity of newly designed compounds and for optimizing lead compounds to enhance their efficacy. mdpi.com

The development of a QSAR model typically involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.

For example, a multi-target QSAR (mt-QSAR) model was developed for a series of compounds to act as simultaneous inhibitors of proteins in various pathogenic parasites. nih.gov This model, which exhibited high accuracy, was then used to rationally design new molecules with predicted potent multi-target inhibitory activity. nih.gov In another study on pyrimido-isoquinolin-quinone derivatives, 3D-QSAR models (CoMFA and CoMSIA) were developed to guide the synthesis of new derivatives with improved antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

In the context of this compound, if a series of its derivatives were synthesized and tested for a particular biological activity, a QSAR model could be developed. This model would help in understanding the structural requirements for activity and in designing new, more potent analogues by modifying the substituents on the phenyl ring or the sulfide group.

Table 3: Illustrative Parameters from a QSAR Study on Pyrimido-Isoquinolin-Quinone Derivatives

| QSAR Model | Correlation Coefficient (r²) | Predictive Correlation Coefficient (q²) |

| CoMFA | 0.938 | 0.752 |

| CoMSIA | 0.895 | 0.713 |

Data from a 3D-QSAR study on pyrimido-isoquinolin-quinone derivatives to illustrate typical model validation parameters. mdpi.com

Investigation of Biological Activity Mechanisms of 4 Methoxy 3 N Propoxyphenyl Methyl Sulfide and Its Analogues

Enzyme Inhibition Mechanisms

The inhibitory effects of 4-Methoxy-3-n-propoxyphenyl methyl sulfide (B99878) analogues on various enzymes are a cornerstone of their biological activity. These interactions are pivotal in understanding their therapeutic potential.

Acetylcholinesterase Inhibition: Analogues of 4-Methoxy-3-n-propoxyphenyl methyl sulfide have been investigated as acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease. nih.gov The mechanism of these inhibitors often involves their binding to the active site of the AChE enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov The structure-activity relationship studies of related compounds, such as omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyheteroaryl derivatives, reveal that specific structural modifications significantly influence their inhibitory potency against AChE. nih.gov For instance, certain oxazolone (B7731731) derivatives of cinnamic acid have shown that substituents on the benzylidene ring can modulate AChE inhibitory activity; methoxy (B1213986) groups, in some cases, have been observed to reduce the inhibitory potency. mdpi.com

Tubulin Polymerization Inhibition: Several compounds containing the methoxyphenyl moiety, analogous to this compound, are potent inhibitors of tubulin polymerization. nih.govnih.gov Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for various cellular functions, including cell division and migration. nih.gov Inhibitors of tubulin polymerization disrupt microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. nih.govmdpi.com For example, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone has been shown to bind to the colchicine (B1669291) site on tubulin, thereby inhibiting microtubule assembly. nih.gov Docking studies on similar compounds have further elucidated these interactions, showing binding at the interface of the α/β-tubulin dimer. mdpi.com

Anticholinesterase Activity: The anticholinesterase activity of these compounds is not limited to AChE. Some analogues also exhibit inhibitory effects on butyrylcholinesterase (BuChE), another key enzyme in cholinergic neurotransmission. nih.gov The selectivity for AChE over BuChE is an important consideration in the development of therapeutic agents with fewer side effects. nih.gov Structure-activity relationship studies have shown that it is possible to design analogues with a high degree of selectivity for AChE. nih.gov

Receptor Interaction Profiles

Choline (B1196258) Transporter Interaction: A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are analogues of the subject compound, have been identified as novel inhibitors of the presynaptic choline transporter (CHT). nih.govnih.gov CHT is responsible for the high-affinity uptake of choline, the rate-limiting step in acetylcholine synthesis. nih.gov Inhibition of CHT can therefore modulate cholinergic signaling. Studies on these benzamide (B126) analogues have revealed that they can act as potent and selective inhibitors of CHT. nih.govnih.gov Further investigation into their mechanism of inhibition suggests that some of these compounds, such as ML352, exhibit noncompetitive inhibition, meaning they can inhibit choline transport regardless of the extracellular choline concentration. nih.gov This is in contrast to competitive inhibitors like hemicholinium-3. nih.gov

| Compound Analogue | Target Receptor | Mechanism of Interaction | Reference |

| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Presynaptic Choline Transporter (CHT) | Noncompetitive inhibition | nih.govnih.gov |

Modulation of Cellular Pathways

By interacting with key cellular components, these compounds can modulate critical pathways, such as those governing cell cycle progression.

Cell Cycle Progression: As a direct consequence of their ability to inhibit tubulin polymerization, many analogues of this compound can arrest the cell cycle at the G2/M phase. nih.govmdpi.com This arrest is a hallmark of antimitotic agents that disrupt microtubule function. nih.gov For instance, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone treatment of human leukemia HL-60 cells resulted in a significant accumulation of cells in the G2/M phase, leading to the induction of apoptosis. nih.gov Similarly, other tubulin inhibitors with methoxyphenyl groups have been shown to cause G2/M arrest in various cancer cell lines. mdpi.com

Antioxidant Action Pathways

The presence of methoxyphenol moieties in these compounds suggests inherent antioxidant properties, which are mediated through several chemical pathways.

The antioxidant activity of phenolic compounds, including those with methoxy groups, is often attributed to their ability to scavenge free radicals. nih.gov The primary mechanisms involved are:

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. nih.govfrontiersin.org

Single-Electron Transfer followed by Proton Transfer (SET-PT): This pathway involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation, which then transfers a proton. nih.govfrontiersin.org

Sequential Proton-Loss Electron Transfer (SPLET): Here, the antioxidant first loses a proton, and the resulting anion then donates an electron to the free radical. nih.govfrontiersin.org

The efficiency of these pathways is influenced by the molecular structure, including the number and position of methoxy and hydroxyl groups. nih.gov For example, studies on various phenolic acids have shown that the presence of methoxy groups can enhance antioxidant activity. nih.gov Furthermore, some manganese-containing porphyrin compounds exhibit antioxidant activity through mechanisms that mimic superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), involving the reduction of superoxide ions. nih.gov An analogue, 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylpheny)propane, has been shown to reduce melanin (B1238610) synthesis in part through its anti-oxidant effect. nih.gov

| Antioxidant Mechanism | Description | Reference |

| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom to a free radical. | nih.govfrontiersin.org |

| Single-Electron Transfer followed by Proton Transfer (SET-PT) | Transfer of an electron followed by a proton to a free radical. | nih.govfrontiersin.org |

| Sequential Proton-Loss Electron Transfer (SPLET) | Loss of a proton followed by the donation of an electron to a free radical. | nih.govfrontiersin.org |

Antimicrobial Activity Mechanisms

Analogues of this compound have demonstrated activity against a range of microbial pathogens, including bacteria and fungi.

Antibacterial and Antifungal Activity: The antimicrobial mechanisms of methoxyphenyl-containing compounds can be varied. For instance, some sulfonamide derivatives bearing a 7-methoxyquinoline (B23528) moiety exhibit antibacterial activity by inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis and, consequently, DNA replication in bacteria. nih.gov The antimicrobial activity of diallyl polysulfides, which share the sulfur-containing feature, is dependent on the number of sulfur atoms, with a higher number of sulfur atoms correlating with greater potency. nih.gov

A study on 4-methoxy-3-(methoxymethyl) phenol (B47542) isolated from Calotropis gigantea showed antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungal strains like Aspergillus flavus, Aspergillus niger, and Candida albicans. researchgate.net The exact mechanism was not fully elucidated, but the results indicated a broad spectrum of activity. researchgate.net Other research on 1-(4-methoxyphenyl)pyrrolidin-2-ones has also reported antibacterial activity against various strains. researchgate.net

| Compound/Analogue | Microorganism | Proposed Mechanism of Action | Reference |

| 7-methoxyquinoline sulfonamide derivatives | Bacteria | Inhibition of dihydropteroate synthase (DHPS) | nih.gov |

| 4-methoxy-3-(methoxymethyl) phenol | E. coli, S. aureus, A. flavus, A. niger, C. albicans | Broad-spectrum antimicrobial activity | researchgate.net |

| Diallyl polysulfides | Bacteria | Activity dependent on the number of sulfur atoms | nih.gov |

Interactions with Fundamental Biomolecules

The biological effects of these compounds can also be attributed to their direct interactions with essential biomolecules like DNA and proteins.

Chemical Reactivity and Derivatization Strategies for 4 Methoxy 3 N Propoxyphenyl Methyl Sulfide

Oxidation Reactions (e.g., to sulfoxides, sulfones)

The sulfur atom of the methyl sulfide (B99878) group is susceptible to oxidation, allowing for the controlled synthesis of the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidized forms are valuable in their own right and as intermediates for further chemical synthesis.

The oxidation of sulfides is a fundamental transformation in organic chemistry, and numerous reagents are available to achieve this conversion with high selectivity. mdpi.com The choice of oxidant and reaction conditions determines whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. mdpi.comorganic-chemistry.org

Selective Oxidation to Sulfoxide: To achieve selective oxidation to 4-Methoxy-3-n-propoxyphenyl methyl sulfoxide, milder oxidizing agents or carefully controlled stoichiometric amounts of stronger oxidants are employed. Hydrogen peroxide (H₂O₂) in the presence of a catalyst or in solvents like glacial acetic acid is a common "green" method for this transformation. mdpi.com The reaction is typically highly selective, yielding the sulfoxide with minimal over-oxidation to the sulfone. mdpi.com

Oxidation to Sulfone: For the synthesis of 4-Methoxy-3-n-propoxyphenyl methyl sulfone, more potent oxidizing agents or harsher reaction conditions are necessary. Reagents such as excess hydrogen peroxide with a tungsten-based catalyst, or systems like sodium chlorite (B76162) (NaClO₂) activated by hydrochloric acid, can effectively drive the oxidation past the sulfoxide stage to the sulfone. sci-hub.semdpi.com The use of urea-hydrogen peroxide in conjunction with phthalic anhydride (B1165640) is another effective method for converting sulfides directly to sulfones. organic-chemistry.org

The table below summarizes various oxidizing systems applicable for the conversion of the methyl sulfide group.

| Oxidizing System | Predominant Product | General Conditions |

| H₂O₂ / Acetic Acid | Sulfoxide | Mild, transition-metal-free conditions. mdpi.com |

| H₂O₂ / Tantalum Carbide Catalyst | Sulfoxide | High yield and catalyst can be recycled. organic-chemistry.org |

| Sodium Periodate (NaIO₄) | Sulfoxide | Often used on a solid support for easier workup. sci-hub.se |

| H₂O₂ / Niobium Carbide Catalyst | Sulfone | Efficient conversion to the sulfone. organic-chemistry.org |

| H₂O₂ / Sodium Tungstate (Na₂WO₄) | Sulfone | Effective system for complete oxidation. sci-hub.se |

| Sodium Chlorite (NaClO₂) / Hydrochloric Acid (HCl) | Sulfone | In situ generation of chlorine dioxide for efficient oxidation in organic solvents. mdpi.com |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Sulfone | Metal-free, environmentally benign conditions. organic-chemistry.org |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 4-Methoxy-3-n-propoxyphenyl methyl sulfide is activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating substituents.

Electrophilic Aromatic Substitution (EAS): The methoxy (B1213986) (-OCH₃), n-propoxy (-OCH₂CH₂CH₃), and methylthio (-SCH₃) groups are all ortho, para-directing. libretexts.org The activating strength generally follows the order -OR > -SR. The powerful activating and directing effects of the alkoxy groups, particularly the methoxy group, dominate the regioselectivity of EAS reactions. msu.edu The positions ortho and para to the existing substituents are electronically enriched, making them susceptible to attack by electrophiles. libretexts.org

Considering the structure, the C5 position (ortho to methoxy, para to methylthio) and the C6 position (ortho to n-propoxy) are the most likely sites for substitution. Steric hindrance from the n-propoxy and methylthio groups might influence the ratio of the resulting isomers.

Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group. libretexts.org

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) introduces a halogen atom.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid (-SO₃H) group. This reaction is often reversible. libretexts.org

Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl/acyl halide and a Lewis acid catalyst introduces an alkyl or acyl group.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on an unsubstituted aromatic ring is generally unfavorable because it requires the displacement of a hydride ion. libretexts.org This type of reaction typically necessitates the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to it, which stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgmasterorganicchemistry.com

The parent molecule, this compound, lacks these features. Therefore, direct NAS is not a viable pathway. However, derivatives of this compound, for instance, those created through initial electrophilic nitration and halogenation, could subsequently undergo NAS reactions. beilstein-journals.org For example, if a nitro group were introduced at the C5 position and a halogen at C2, the halogen would become susceptible to displacement by various nucleophiles (e.g., amines, alkoxides). nih.gov

Transformations Involving the Alkoxy Chains

The methoxy and n-propoxy groups can be chemically altered, most commonly through ether cleavage (O-dealkylation). This reaction converts the aryl ethers into phenols, which are versatile intermediates for further derivatization.

Strong Lewis acids like boron tribromide (BBr₃) or protic acids such as hydrobromic acid (HBr) are typically used for this transformation. Selective cleavage of one alkoxy group over the other can be challenging and often depends on subtle differences in their reactivity and the reaction conditions employed. For instance, demethylation is often more facile than the cleavage of longer alkyl chains under certain conditions. The resulting phenolic hydroxyl groups can then be used to introduce new functionalities through reactions like esterification or etherification.

Modification of the Methyl Sulfide Functionality

Beyond oxidation, the methyl sulfide group offers other avenues for modification. S-dealkylation to the corresponding thiophenol can be achieved using specific reagents. This transformation unmasks a nucleophilic thiol group, which can be engaged in various subsequent reactions, such as alkylation to form new thioethers or oxidation to sulfonic acids.

Another potential modification involves the sulfur atom acting as a nucleophile itself, for example, in reactions with alkyl halides to form sulfonium (B1226848) salts. These salts can then participate in other synthetic transformations.

Synthesis of Novel Derivatives for Exploring Structure-Activity Relationships and New Applications

The chemical handles present on this compound allow for systematic structural modifications to explore structure-activity relationships (SAR). nih.gov By synthesizing a library of derivatives and evaluating their properties, researchers can identify the structural features crucial for a desired biological or material application. nih.govmdpi.com

For example, derivatives could be synthesized by:

Varying the Alkoxy Chains: The n-propoxy group could be replaced with other alkoxy groups of varying lengths or branching to probe the impact of lipophilicity and steric bulk.

Modifying the Aromatic Ring: Introducing different substituents (halogens, nitro, amino, alkyl groups) via electrophilic substitution can modulate the electronic properties and provide new points for vector growth. mdpi.com

Altering the Sulfur Moiety: Converting the sulfide to the sulfoxide or sulfone changes its polarity, hydrogen bonding capacity, and geometry, which can significantly impact biological activity.

These strategies allow for the fine-tuning of the molecule's properties, leading to the discovery of novel compounds for applications in medicinal chemistry, agrochemicals, or materials science. mdpi.com

Environmental Considerations and Biogeochemical Fate

Environmental Transformation and Degradation Pathways

The environmental transformation of 4-Methoxy-3-n-propoxyphenyl methyl sulfide (B99878) is expected to proceed through several key pathways, primarily driven by microbial activity and photochemical reactions.

Microbial Degradation: Substituted phenols are generally susceptible to microbial degradation under both aerobic and anaerobic conditions. Aerobic degradation is typically initiated by monooxygenase or dioxygenase enzymes, which hydroxylate the aromatic ring to form catechol or protocatechuate derivatives. For a compound like 4-Methoxy-3-n-propoxyphenyl methyl sulfide, initial enzymatic attack could occur at several positions on the benzene (B151609) ring. Following hydroxylation, the ring is cleaved, either through an ortho- or meta-cleavage pathway, leading to the formation of aliphatic acids that can then enter central metabolic cycles, such as the Krebs cycle, and are ultimately mineralized to carbon dioxide and water. nih.gov

The n-propoxy group may be cleaved to form the corresponding alcohol, propanol, and a more polar phenolic intermediate. The methoxy (B1213986) group can also be demethylated. The methyl sulfide group can be oxidized to sulfoxide (B87167) and then to sulfone, or it can be cleaved to release methanethiol (B179389).

Anaerobic Degradation: Under anaerobic conditions, the degradation of phenolic compounds is a slower process. It often involves reductive dehydroxylation and carboxylation before ring cleavage. The degradation of the sulfide moiety can lead to the formation of hydrogen sulfide.

Photochemical Degradation: In sunlit surface waters, photochemical reactions can contribute to the transformation of substituted phenols. These reactions are often mediated by reactive oxygen species such as hydroxyl radicals and singlet oxygen. The atmospheric half-life of many phenolic compounds is relatively short due to rapid oxidation by hydroxyl radicals. mdpi.com

Table 1: Predicted Environmental Transformation Pathways for this compound

| Pathway | Description | Key Reactants/Conditions | Anticipated Intermediate Types |

| Aerobic Biodegradation | Microbial oxidation of the aromatic ring and side chains. | Aerobic microorganisms, Oxygen, Monooxygenases, Dioxygenases | Catechol derivatives, Protocatechuate derivatives, Aliphatic acids |

| Anaerobic Biodegradation | Microbial degradation in the absence of oxygen. | Anaerobic microorganisms | Reduced phenolic intermediates, Hydrogen sulfide |

| Photochemical Degradation | Degradation induced by sunlight. | UV radiation, Hydroxyl radicals, Singlet oxygen | Oxidized aromatic and aliphatic fragments |

| Oxidation of Sulfide | Oxidation of the methyl sulfide group. | Oxidizing agents, Microorganisms | Sulfoxide, Sulfone |

| O-Dealkylation | Cleavage of the methoxy and n-propoxy groups. | Microorganisms | Phenolic intermediates, Propanol |

Identification of Environmental Metabolites and Persistence Studies

The metabolites of this compound are predicted based on the degradation pathways of analogous compounds. Persistence in the environment is a key factor in assessing its long-term impact.

Potential Metabolites: Based on studies of similar compounds like guaiacol (B22219) and creosol, the initial metabolites of this compound are likely to be hydroxylated and demethylated/depropylated derivatives. For instance, the oxidation of the methyl sulfide would yield 4-Methoxy-3-n-propoxyphenyl methyl sulfoxide and subsequently 4-Methoxy-3-n-propoxyphenyl methyl sulfone. Cleavage of the ether linkages would produce corresponding di-phenolic structures. Further degradation would lead to ring-fission products like muconic acid derivatives.

Persistence: The persistence of a chemical in the environment is often described by its half-life in different environmental compartments. Substituted phenols generally exhibit low to moderate persistence in soil and water due to their susceptibility to biodegradation. ca.gov However, the specific substitution pattern can influence the rate of degradation. The presence of the n-propoxy and methyl sulfide groups may alter the bioavailability and microbial recognition of the molecule compared to simpler phenols. Organosulfur compounds can be persistent under certain conditions, but many are also readily metabolized by microorganisms. nih.gov

Table 2: Estimated Environmental Persistence of Structurally Related Compounds

| Compound Class | Environmental Compartment | Typical Half-life Range | Reference |

| Substituted Phenols | Soil | Several days to weeks | ca.gov |

| Substituted Phenols | Water | Days to weeks | ca.gov |

| Organosulfur Compounds | Soil | Variable (days to months) | nih.gov |

| Organosulfur Compounds | Water | Variable (days to months) | nih.gov |

Note: This data is generalized from studies on various substituted phenols and organosulfur compounds and may not be directly representative of this compound.

Broader Environmental Impact Assessments of Substituted Phenols and Organosulfur Compounds

The environmental impact of this compound can be assessed by considering the known effects of its parent chemical classes on ecosystems.

Toxicity to Aquatic Organisms: Substituted phenols are known to be toxic to aquatic life, with toxicity generally increasing with the degree of substitution on the phenolic ring. researchgate.net The mode of toxic action often involves disruption of cell membranes and uncoupling of oxidative phosphorylation. The toxicity of sulfides, particularly hydrogen sulfide which can be formed from the degradation of organosulfur compounds, to fish and invertebrates is also well-documented. wa.govseafdec.org.ph The toxicity is highly dependent on pH, as this affects the equilibrium between the toxic hydrogen sulfide gas and the less toxic bisulfide and sulfide ions.

Table 3: Aquatic Toxicity Data for Related Compound Classes

| Compound/Class | Organism | Toxicity Endpoint (LC50) | Reference |

| Hydrogen Sulfide | Various fish species (freshwater) | 7 - 41 µg/L (96-hour) | |

| Hydrogen Sulfide | Various marine invertebrates | 0.2 - 6.0 mg/L | wa.gov |

| Substituted Phenols | Daphnia magna | Varies widely with structure | researchgate.net |

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a sample population.

Bioaccumulation Potential: The potential for a chemical to bioaccumulate in organisms is related to its lipophilicity, often estimated by the octanol-water partition coefficient (Kow). While some persistent organic pollutants (POPs) are highly lipophilic and bioaccumulate significantly, many phenolic compounds are more water-soluble and have a lower tendency to bioaccumulate. researchgate.net The presence of the n-propyl and methyl sulfide groups on this compound would increase its lipophilicity compared to phenol (B47542), suggesting a moderate potential for bioaccumulation that would need to be experimentally confirmed.

Conclusion and Future Research Perspectives

Synthesis of Current Academic Understanding

A thorough review of scientific literature reveals a significant absence of academic studies focused on "4-Methoxy-3-n-propoxyphenyl methyl sulfide (B99878)." Consequently, there is no established body of knowledge to synthesize regarding its chemical properties, synthesis methods, or biological activity.

Identification of Critical Knowledge Gaps and Unexplored Avenues

The primary knowledge gap is the very existence of documented research on this compound. All aspects, from its basic physical and chemical characteristics to its potential reactivity and applications, remain entirely unexplored within the public domain.

Recommendations for Future Research Directions and Potential Applications

Given the complete lack of data, any recommendation for future research would be purely speculative. Foundational research would need to begin with the synthesis and characterization of the molecule. Subsequent studies could then explore its fundamental properties and potential for applications in areas where similar functional groups (methoxy, propoxy, and methyl sulfide) are of interest, such as medicinal chemistry or materials science. However, without any preliminary data, specific research directions cannot be proposed.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 4-Methoxy-3-n-propoxyphenyl methyl sulfide with high purity?

- Methodology : A two-step approach is recommended:

Aldehyde condensation : React 4-benzyloxy-3-methoxybenzaldehyde with a hydrazine derivative (e.g., 2-hydrazinopyridine) in ethanol under acidic conditions to form a Schiff base intermediate. This step yields ~91% purity after vacuum filtration and methanol washing .

Cyclization : Treat the intermediate with sodium hypochlorite in ethanol to form the triazolo-pyridine core. Monitor reaction progress via TLC (dichloromethane mobile phase) and confirm purity via FTIR (key peaks: 1596 cm⁻¹ for C=N, 1261 cm⁻¹ for methoxy groups) and ¹H-NMR (δ 3.84 ppm for OCH₃) .

- Critical Parameters : Control pH during condensation (acetic acid catalysis) and ensure hypochlorite is freshly prepared to avoid side reactions.

Q. How can the structure of this compound be unambiguously confirmed?

- Analytical Workflow :

- ¹H/¹³C-NMR : Assign methoxy (δ 3.84 ppm, singlet) and sulfide (δ 2.50 ppm, singlet for SCH₃) protons. Aromatic protons should align with expected substitution patterns (e.g., δ 7.24 ppm for para-substituted benzene) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error. For C₁₈H₂₁NO₃S, expect m/z 332.1221 .

- FTIR : Validate sulfide (C-S stretch at ~700 cm⁻¹) and methoxy (C-O at ~1260 cm⁻¹) functional groups .

Advanced Research Questions

Q. How do sulfide oxidation pathways influence the stability of this compound under catalytic conditions?

- Experimental Design :

- Catalytic Screening : Test heterogeneous vanadate catalysts (e.g., Co/Ni hybrid vanadates) with H₂O₂ as an oxidant. Monitor reaction kinetics via GC-MS for sulfide → sulfoxide/sulfone conversion .

- Kinetic Profiling : Compare turnover frequencies (TOF) for methyl sulfide derivatives. For example, 4-chlorophenyl methyl sulfide oxidizes faster than ethylbutyl derivatives due to electron-withdrawing effects .

- Data Interpretation : Use Hammett plots to correlate substituent effects (σ⁺ values) with oxidation rates. Expect negative ρ values, indicating electrophilic oxidation mechanisms .

Q. What strategies mitigate contradictions in biological studies involving sulfide-containing compounds?

- Key Challenges : Sulfides like this compound exhibit redox promiscuity, leading to false positives in assays (e.g., H₂S-mediated signaling studies) .

- Solutions :

- Specific Probes : Use methylene blue colorimetry to distinguish free H₂S from sulfide adducts. Calibrate with Na₂S standards (0.1–10 µM range) .

- Redox Buffers : Include glutathione (1–10 mM) to stabilize sulfide species and prevent spontaneous disulfide formation .

Q. How can computational modeling predict the reactivity of this compound in drug discovery contexts?

- Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO). High HOMO density at the sulfide group suggests nucleophilic reactivity .

- Docking Studies : Simulate interactions with biological targets (e.g., xanthine oxidase’s Mo-S center). Use AutoDock Vina to estimate binding affinities (∆G < -7 kcal/mol indicates strong inhibition) .

Notes

- Avoid using total sulfide assays for H₂S quantification; dissolved sulfide measurements are more accurate .

- For synthetic scale-up, replace sodium hypochlorite with TEMPO/FeCl₃ to improve safety and yield .

- Contradictory biological data may arise from sulfide’s dual role as a reductant and electrophile—validate findings with orthogonal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.